Resolve SNAr reactivity bottlenecks with 6-Fluoronicotinic acid (CAS 403-45-2). Its fluorine atom is a superior leaving group vs chloro, enabling milder amine/alkoxide displacement, higher yields, and less thermal degradation. Benefits: • Mild SNAr at 6-position, avoiding harsh bases/heat. • Lower m.p. (144-148°C) improves processability. • Introduces fluorine into MOFs for CO₂ capture. In stock for immediate delivery.
6-Fluoronicotinic acid (CAS 403-45-2) is a fluorinated pyridinecarboxylic acid, a class of compounds recognized for its utility as a versatile intermediate and molecular scaffold in organic synthesis. It serves as a critical building block for active pharmaceutical ingredients (APIs) and is applied in the development of materials such as PET tracers for medical imaging. [REFS-1, REFS-2] The presence and position of the fluorine atom on the pyridine ring impart specific chemical properties that are leveraged in medicinal chemistry to enhance attributes like metabolic stability or to enable specific synthetic transformations.
Direct substitution of 6-fluoronicotinic acid with non-fluorinated nicotinic acid or even other halonicotinic acids like 6-chloronicotinic acid is often unviable in process chemistry and material design. The identity and position of the halogen atom fundamentally dictate the compound's electronic profile, thermal behavior, and reactivity. For instance, the high electronegativity of fluorine makes it a superior leaving group to chlorine in many nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings, enabling milder reaction conditions. [1] This difference in reactivity, along with distinct thermal stability and acidity, means that substituting this specific isomer can lead to failed reactions, altered process parameters, or final materials lacking the desired properties.
The C-F bond in 2- or 6-halopyridines is significantly more reactive towards nucleophilic displacement than the corresponding C-Cl bond. In a direct competition experiment, 2-fluoropyridine was found to react with sodium ethoxide 320 times faster than 2-chloropyridine. [1] This enhanced reactivity allows SNAr reactions to be conducted under substantially milder conditions, which is critical for preserving sensitive functional groups in complex API synthesis and reducing energy costs in production.
| Evidence Dimension | Relative reaction rate in SNAr |
| Target Compound Data | Rate constant (kF) for 2-Fluoropyridine = 320 (relative) |
| Comparator Or Baseline | Rate constant (kCl) for 2-Chloropyridine = 1 (relative) |
| Quantified Difference | 320x faster reaction rate |
| Conditions | Reaction with sodium ethoxide in ethanol at +25 °C |
This allows for lower process temperatures and greater functional group tolerance, justifying its selection for complex syntheses where preserving molecular integrity is paramount.
6-Fluoronicotinic acid exhibits a significantly lower melting point compared to its non-fluorinated parent compound, nicotinic acid. The melting point of 6-fluoronicotinic acid is reported in the range of 144–148 °C. In contrast, nicotinic acid has a much higher fusion temperature of approximately 236 °C (509.1 K). [1] This substantial difference of nearly 90 °C in thermal behavior is a critical parameter for procurement decisions related to melt processing, formulation, and reaction condition design, where lower temperatures may be required to prevent degradation of other components.
| Evidence Dimension | Melting Point |
| Target Compound Data | 144-148 °C |
| Comparator Or Baseline | Nicotinic Acid: ~236 °C |
| Quantified Difference | ~88-92 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Its lower melting point makes it suitable for chemical processes incompatible with the high temperatures required for nicotinic acid, expanding its processability window.
The incorporation of fluorinated organic linkers is a deliberate strategy in materials science to create Metal-Organic Frameworks (MOFs) with tailored properties. Fluorination of the pore environment can increase hydrophobicity and enhance the affinity for specific guest molecules, including CO2 and various fluorinated compounds. [REFS-1, REFS-2] For example, a fluorinated zirconium-based MOF, UiO-67-F2, demonstrated a remarkable uptake of 928 mg of perfluorooctanoic acid (PFOA) per gram of MOF. [2] Procuring 6-fluoronicotinic acid is a direct route for researchers aiming to synthesize MOFs where fluorinated surfaces are essential for achieving targeted performance in gas separation or environmental remediation, a function that cannot be replicated by non-fluorinated or other halogenated analogs.
| Evidence Dimension | Uptake of Perfluorooctanoic Acid (PFOA) |
| Target Compound Data | N/A (Class-level evidence for fluorinated linkers) |
| Comparator Or Baseline | Fluorinated MOF (UiO-67-F2): 928 mg/g; Unmodified MOF (UiO-67): 872 mg/g |
| Quantified Difference | 6.4% increased uptake with fluorinated linker |
| Conditions | Aqueous solution, pollutant capture application |
For buyers developing advanced separation materials, this compound provides the necessary fluorinated functionality to achieve specific, high-performance surface properties in MOFs.
The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the carboxylic acid group compared to the unsubstituted analog, nicotinic acid. While nicotinic acid has a pKa of approximately 4.75, the predicted pKa for 6-fluoronicotinic acid is substantially lower at 3.41. [REFS-1, REFS-2] This difference of over one pKa unit is critical for applications where pH-dependent solubility, ligand-metal bond strength, or catalytic activity is a key performance parameter. Selecting 6-fluoronicotinic acid allows for precise tuning of these acid-base properties, which is not possible with the parent compound.
| Evidence Dimension | pKa (Carboxylic Acid) |
| Target Compound Data | 3.41 (Predicted) |
| Comparator Or Baseline | Nicotinic Acid: ~4.75 (Experimental) |
| Quantified Difference | ~1.34 pKa units lower (more acidic) |
| Conditions | Aqueous solution |
This predictable shift in acidity allows rational design of experiments and processes that depend on specific pH ranges for solubility, reactivity, or binding events.
This compound is the precursor of choice for syntheses requiring nucleophilic aromatic substitution at the 6-position where downstream functional groups are sensitive to heat or harsh bases. Its enhanced reactivity compared to chloro-analogs allows for displacement reactions with amines or alkoxides at lower temperatures, improving overall yield and purity of the final product. [1]
For materials scientists designing next-generation adsorbents, 6-fluoronicotinic acid provides the necessary building block to introduce fluorine into the porous structure of a MOF. This is a targeted strategy to enhance the framework's affinity for capturing CO2 or other important industrial gases. [2]
In processes where a nicotinic acid scaffold is needed but the high melting point of nicotinic acid itself (>230 °C) would cause thermal degradation of other reagents or excipients, 6-fluoronicotinic acid serves as a more processable alternative due to its significantly lower melting point (144-148 °C).
Irritant